1,2-Bis(dimethylsilyl)benzene
Overview
Description
1,2-Bis(dimethylsilyl)benzene is an organosilicon compound with the molecular formula C10H18Si2. It is also known as o-Phenylenebis(dimethylsilane). This compound is characterized by the presence of two dimethylsilyl groups attached to a benzene ring at the 1 and 2 positions. It is a colorless to light yellow liquid that is used primarily as a reagent in organic synthesis .
Mechanism of Action
Target of Action
1,2-Bis(dimethylsilyl)benzene is primarily used as a protecting group reagent for amines and amino acids . The compound’s primary targets are therefore the amine and carboxyl groups in amino acids, which it protects by forming “benzostabase” derivatives .
Mode of Action
The compound interacts with its targets (amines and amino acids) by forming “benzostabase” derivatives . These derivatives are more acid-stable than “stabase” analogs . This interaction results in the protection of the amine and carboxyl groups in the amino acids, preventing them from reacting with other compounds during a chemical reaction .
Biochemical Pathways
As a protecting group reagent, it plays a crucial role inorganic synthesis , particularly in the synthesis of complex molecules where selective reactions are necessary .
Result of Action
The primary result of the action of this compound is the formation of “benzostabase” derivatives . These derivatives protect the amine and carboxyl groups in amino acids, allowing for selective reactions in organic synthesis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it has a boiling point of 101 °C/13 mmHg and a density of 0.898 g/mL at 25 °C . Therefore, temperature and pressure can affect its state and reactivity. Additionally, it should be stored in a dry, cool, and well-ventilated place away from heat, sparks, and flame to maintain its stability and efficacy.
Preparation Methods
1,2-Bis(dimethylsilyl)benzene can be synthesized through several methods. One common synthetic route involves the reaction of 1,2-dibromobenzene with dimethylchlorosilane in the presence of a catalyst such as palladium. The reaction typically proceeds under an inert atmosphere and requires heating to achieve the desired product .
Reaction Conditions:
Reactants: 1,2-dibromobenzene, dimethylchlorosilane
Catalyst: Palladium
Atmosphere: Inert (e.g., nitrogen or argon)
Temperature: Elevated (specific temperature may vary)
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
1,2-Bis(dimethylsilyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives. Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: It can be reduced using hydrosilanes or other reducing agents to form simpler silane derivatives.
Substitution: The dimethylsilyl groups can be substituted with other functional groups through reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peroxides
Reduction: Hydrosilanes, reducing agents
Substitution: Halogens, electrophiles
Major Products:
Oxidation: Silanol derivatives
Reduction: Simpler silane derivatives
Substitution: Functionalized benzene derivatives
Scientific Research Applications
1,2-Bis(dimethylsilyl)benzene has several applications in scientific research:
Chemistry: It is used as a protecting group reagent for amines and amino acids, forming “benzostabase” derivatives that are more acid-stable than “stabase” analogs. .
Biology: The compound is used in the modification of biomolecules, particularly in the protection of functional groups during synthesis.
Medicine: While not directly used as a drug, its derivatives and related compounds are studied for potential pharmaceutical applications.
Industry: It is used in the production of specialty chemicals and materials, including silicone-based products
Comparison with Similar Compounds
1,2-Bis(dimethylsilyl)benzene can be compared with other similar compounds such as:
1,3-Bis(dimethylsilyl)benzene: Similar structure but with dimethylsilyl groups at the 1 and 3 positions. It has different reactivity and applications.
1,4-Bis(dimethylsilyl)benzene: Dimethylsilyl groups at the 1 and 4 positions, leading to different steric and electronic properties.
Tetramethyldisiloxane: A simpler silane compound with different reactivity and applications.
Uniqueness: this compound is unique due to its specific positioning of dimethylsilyl groups, which provides distinct steric and electronic properties. This makes it particularly useful as a protecting group reagent and in the synthesis of complex organosilicon compounds .
Properties
InChI |
InChI=1S/C10H16Si2/c1-11(2)9-7-5-6-8-10(9)12(3)4/h5-8H,1-4H3 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUXBTFQEXVEEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)C1=CC=CC=C1[Si](C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10422850 | |
Record name | 1,2-Bis(dimethylsilyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10422850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17985-72-7 | |
Record name | 1,2-Bis(dimethylsilyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10422850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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